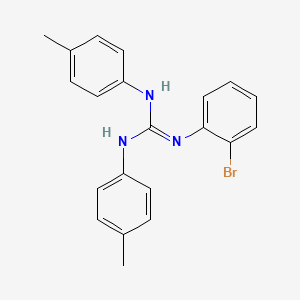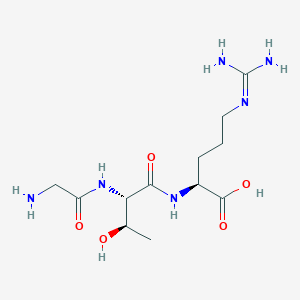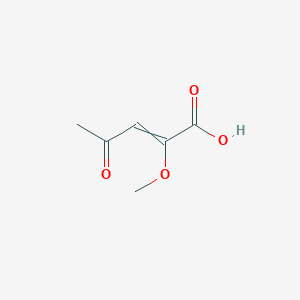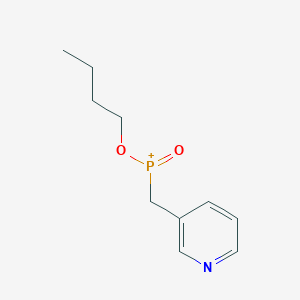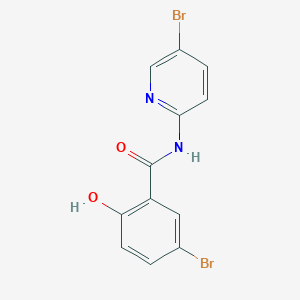
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid is a chemical compound with the molecular formula C37H77NO4S. It is also known as N,N-Dioctadecylmethylamine. This compound is characterized by its long alkyl chains and the presence of both amine and sulfuric acid functional groups. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-octadecyloctadecan-1-amine involves the reaction of octadecylamine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or chloroform, with the presence of a base like sodium hydroxide to facilitate the methylation process. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N-methyl-N-octadecyloctadecan-1-amine is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-octadecyloctadecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, organic solvents like dichloromethane or chloroform, mild heating.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines, secondary amines.
Substitution: Quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-octadecyloctadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Wirkmechanismus
The mechanism of action of N-methyl-N-octadecyloctadecan-1-amine is primarily based on its ability to interact with lipid membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. Additionally, the amine group can form hydrogen bonds and electrostatic interactions with various molecular targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
N-methyl-N-octadecyloctadecan-1-amine can be compared with other long-chain amines and surfactants:
N,N-Dioctadecylamine: Similar in structure but lacks the methyl group, resulting in different chemical properties and applications.
N-methyl-N-octyldecan-1-amine: Shorter alkyl chains, leading to different solubility and interaction with lipid membranes.
N-octadecyl-N-methyl-1-octadecanamine: Similar structure but may have different industrial and research applications due to slight variations in chemical properties.
These comparisons highlight the unique properties of N-methyl-N-octadecyloctadecan-1-amine, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
558460-61-0 |
|---|---|
Molekularformel |
C37H79NO4S |
Molekulargewicht |
634.1 g/mol |
IUPAC-Name |
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid |
InChI |
InChI=1S/C37H77N.H2O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5(2,3)4/h4-37H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
RPNYYLAQGLENEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
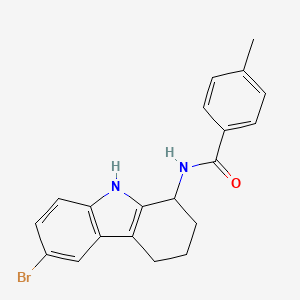
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
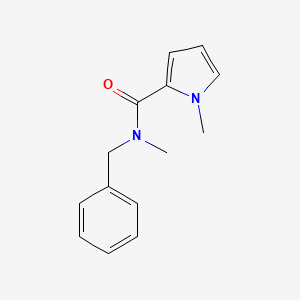
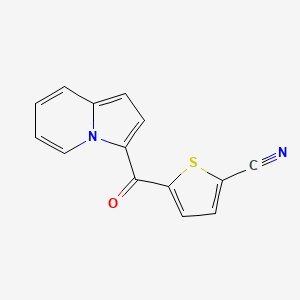
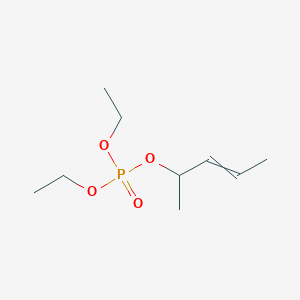
![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)
